molecular formula C18H27N3O3S B7528208 [4-(Benzenesulfonyl)piperazin-1-yl]-(1-propylpyrrolidin-2-yl)methanone

[4-(Benzenesulfonyl)piperazin-1-yl]-(1-propylpyrrolidin-2-yl)methanone

Cat. No. B7528208
M. Wt: 365.5 g/mol
InChI Key: GRTMFVRODJMBTO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[4-(Benzenesulfonyl)piperazin-1-yl]-(1-propylpyrrolidin-2-yl)methanone is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound is also known as BPPM and has been studied extensively for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments. In

Mechanism of Action

BPPM works by inhibiting the activity of several enzymes and proteins, including phospholipase A2, cyclooxygenase-2, and nuclear factor-kappa B. These enzymes and proteins play a role in inflammation and cancer cell growth, and inhibiting their activity can lead to therapeutic benefits.
Biochemical and Physiological Effects:
BPPM has been shown to have several biochemical and physiological effects, including reducing oxidative stress, inhibiting inflammation, and inducing apoptosis in cancer cells. BPPM has also been shown to have neuroprotective effects by reducing inflammation and oxidative stress in the brain.

Advantages and Limitations for Lab Experiments

One of the advantages of using BPPM in lab experiments is its specificity for certain enzymes and proteins. This specificity allows researchers to target specific pathways and processes in the body. However, one limitation of using BPPM is its potential toxicity and side effects, which can limit its use in certain experiments.

Future Directions

There are several future directions for research on BPPM, including exploring its potential therapeutic applications in other areas, such as cardiovascular disease and diabetes. Additionally, further research is needed to understand the potential toxicity and side effects of BPPM and to develop safer and more effective derivatives of this compound. Finally, research is needed to explore the potential use of BPPM in combination with other drugs or therapies to enhance its therapeutic effects.

Synthesis Methods

The synthesis of BPPM involves several steps, including the reaction of 1-benzylpiperazine with benzene sulfonyl chloride to form 4-(benzenesulfonyl)piperazine. This intermediate is then reacted with 1-propyl-2-pyrrolidinone to form [4-(benzenesulfonyl)piperazin-1-yl]-(1-propylpyrrolidin-2-yl)methanone. The final product is purified using column chromatography to obtain pure BPPM.

Scientific Research Applications

BPPM has been shown to have potential therapeutic applications in several areas, including cancer, inflammation, and neurological disorders. In cancer research, BPPM has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. Inflammation research has shown that BPPM can reduce inflammation by inhibiting the production of pro-inflammatory cytokines. In neurological disorders, BPPM has been shown to have neuroprotective effects by reducing oxidative stress and inflammation.

properties

IUPAC Name

[4-(benzenesulfonyl)piperazin-1-yl]-(1-propylpyrrolidin-2-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H27N3O3S/c1-2-10-19-11-6-9-17(19)18(22)20-12-14-21(15-13-20)25(23,24)16-7-4-3-5-8-16/h3-5,7-8,17H,2,6,9-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRTMFVRODJMBTO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1CCCC1C(=O)N2CCN(CC2)S(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H27N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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